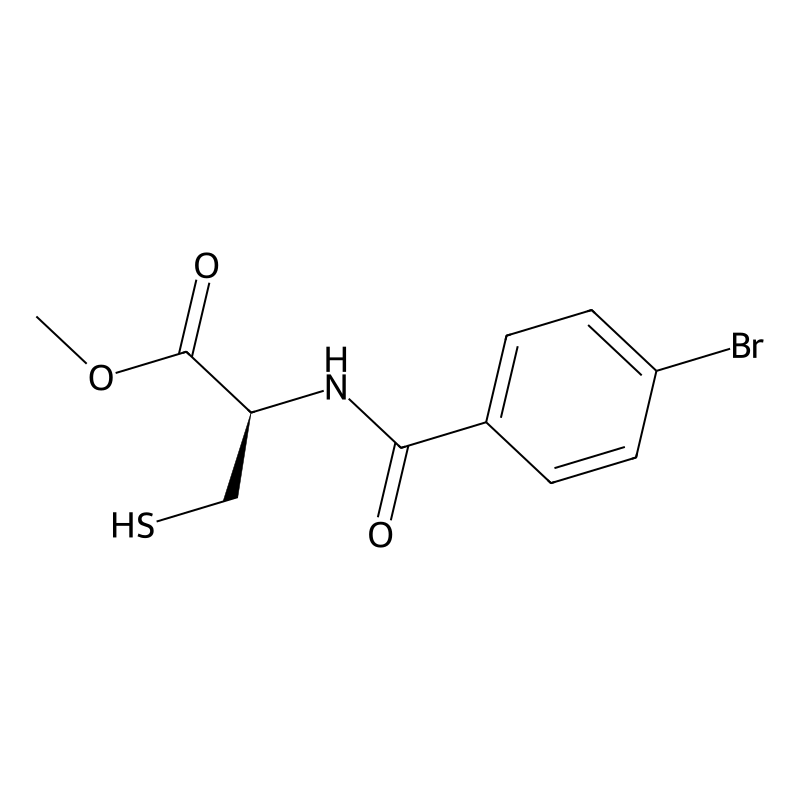

Cysteine thiol probe

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Cysteine thiol probes are specialized chemical compounds designed to selectively react with thiol groups, particularly those found in the amino acid cysteine. These probes are critical for studying thiol chemistry in biological systems, as they allow for the detection and quantification of thiols in various environments, including live cells. Cysteine is a unique amino acid due to its sulfur-containing side chain, which forms reactive thiol groups that play vital roles in cellular processes, including redox signaling and protein folding.

Cysteine thiol probes typically engage in nucleophilic addition reactions with electrophilic centers. Common reaction mechanisms include:

- Michael Addition: This is a prevalent mechanism where the thiol group of cysteine attacks an α,β-unsaturated carbonyl compound.

- Disulfide Bond Formation: Probes can form disulfide bonds with free cysteine residues, which can be utilized for labeling and imaging applications.

- Thioether Formation: Many probes react with thiol groups to form stable thioether linkages, facilitating the tagging of proteins for further analysis .

These reactions enable the selective detection of cysteine over other thiols like homocysteine and glutathione, enhancing specificity in biological assays.

Cysteine thiol probes have significant biological relevance due to their ability to interact with free thiols in proteins. They are used for:

- Monitoring Protein Folding: Probes can detect unfolded proteins by measuring the accessibility of cysteine residues that become exposed during misfolding or stress conditions .

- Redox State Assessment: They help assess cellular redox states by quantifying free thiols, which are crucial for maintaining cellular homeostasis.

- Disease Marker Identification: Alterations in thiol levels can indicate disease states; thus, these probes are valuable in diagnostic applications .

The synthesis of cysteine thiol probes typically involves several strategies:

- Haloalkyl Reagents: Compounds like iodoacetamides are commonly used to modify thiols selectively. These reagents react quickly under physiological pH conditions to form thioether products .

- Click Chemistry: This method employs azides and alkynes for efficient conjugation with thiols, allowing for rapid and specific labeling of cysteine residues .

- Fluorescent Labeling: Many probes incorporate fluorescent moieties that enhance detection capabilities through fluorescence microscopy or flow cytometry .

Cysteine thiol probes stand out due to their high selectivity for cysteine over other thiols, enabling precise biological measurements and applications that are crucial for understanding cellular processes and disease mechanisms .

Interaction studies using cysteine thiol probes often focus on their reactivity profiles with various biological molecules:

- Selectivity Testing: Probes are evaluated for their selectivity towards different thiols, such as cysteine versus homocysteine and glutathione.

- Binding Affinity Assessments: Techniques like surface plasmon resonance can be employed to determine how strongly a probe binds to its target cysteine residues under varying conditions.

- Cellular Response Analysis: Investigating how cells respond to oxidative stress or other stimuli using these probes provides insights into cellular mechanisms and potential therapeutic targets .

Maleimide-Based Thiol Recognition Systems

Maleimide derivatives are widely utilized in thiol probe design due to their high reactivity toward cysteine residues. The maleimide functional group undergoes nucleophilic addition with thiols, forming stable thioether bonds. This reaction occurs rapidly under physiological conditions (pH 6.5–7.5), making maleimides ideal for bioconjugation and cellular imaging applications [2]. For instance, maleimide-containing probes such as NFL1 and RHI leverage this mechanism, where the acrylate or maleimide group reacts with cysteine via Michael addition, followed by intramolecular cyclization to generate fluorescent products [1]. The stability of the thioether adduct ensures minimal reversibility, enabling precise tracking of thiol dynamics in live cells [2].

Sulfonamide and Sulfonate Ester Cleavage Mechanisms

Sulfonate esters serve as protecting groups that can be cleaved under reductive conditions to release free sulfonates. The MeSSTFMP sulfonate ester, for example, is designed to undergo rapid cleavage in the presence of intracellular glutathione, yielding a fluorescent dansyl sulfonate derivative [3]. This mechanism relies on the disulfide bond within the MeSSTFMP scaffold, which is reduced by glutathione, triggering a self-immolative cascade. The released sulfonate then participates in charge-transfer processes, enhancing fluorescence intensity. Such probes are particularly valuable for intracellular imaging, as they remain stable in extracellular environments but activate selectively within reducing cellular milieus [3].

2,4-Dinitrobenzenesulfonyl (DNBS) Recognition Units

DNBS-based probes exploit the nucleophilic displacement of the sulfonate group by thiols. For instance, a DNBS-conjugated fluorophore undergoes de-sulfonylation upon reaction with cysteine, releasing sulfur dioxide and restoring the fluorophore’s emission [4]. This reaction is accompanied by a shift in intramolecular charge transfer (ICT), resulting in ratiometric fluorescence changes. A notable example is a merocyanine-DNBS probe, which exhibits an absorption shift from 380 nm to 530 nm and a fluorescence turn-on at 553 nm upon thiol interaction [4]. The DNBS group’s selectivity for thiols over other nucleophiles ensures minimal interference from amino acids or reactive oxygen species.

Michael Addition Strategies for Thiol Detection

Acrylate-Based Michael Acceptors

Acrylate derivatives are prominent Michael acceptors in thiol probe design. The probe DPP-AC, incorporating a diketopyrrolopyrrole core with an acrylate group, demonstrates ratiometric fluorescence changes upon cysteine addition [5]. The acrylate moiety undergoes Michael addition with the thiol, followed by cyclization, shifting emission from red (664 nm) to yellow (552 nm). This mechanism achieves a detection limit of 84 nM for cysteine, surpassing the sensitivity of many conventional probes [5]. Similarly, the Cys-AN probe utilizes an acrylate group that reacts with cysteine via Michael addition, leading to a 150 nm Stokes shift and enabling high-resolution imaging in aqueous environments [1].

α,β-Unsaturated Carbonyl Systems

α,β-Unsaturated carbonyl compounds, such as quinone methides and maleimides, enhance reaction kinetics due to their electron-deficient double bonds. The Lyso-CDC probe employs a carbonyl-based Michael acceptor that reacts selectively with cysteine in lysosomal compartments [1]. The reaction’s efficiency is influenced by the electronic nature of the carbonyl group, with electron-withdrawing substituents accelerating thiol addition. This design principle ensures rapid signal generation, critical for real-time monitoring of thiol flux in living systems.

Maleimide-Thiol Adduct Formation Dynamics

Maleimide-thiol adducts exhibit unique stability profiles depending on the local pH and steric environment. Kinetic studies reveal that maleimide probes like NFL1 form adducts with cysteine within seconds, with minimal off-target reactivity toward homocysteine or glutathione [1]. The adduct’s stability is attributed to the irreversible nature of the thioether bond, which prevents disulfide exchange under physiological conditions. This property is exploited in probes designed for long-term tracking of protein thiols in vivo [2].

Disulfide and Se-N Bond Cleavage Mechanisms

Ellman's Reagent and Related Disulfide Probes

Ellman’s reagent (5,5′-dithiobis-2-nitrobenzoic acid, DTNB) remains a cornerstone in thiol quantification. The reagent reacts with free thiols to release 5-thio-2-nitrobenzoic acid (TNB), which absorbs strongly at 412 nm [2]. This colorimetric assay enables rapid, quantitative analysis of thiol concentrations in proteins and biological fluids. Modern variants, such as Lyso-CDC, incorporate disulfide bonds that are selectively reduced by cysteine, producing fluorescence turn-on signals in specific subcellular compartments [1].

Se-N Bond Utilization in Thiol Sensing

Selenium-nitrogen (Se-N) bonds represent an emerging strategy for thiol detection. Although less common than disulfide-based systems, Se-N probes leverage the nucleophilic attack of thiols on the selenium center, leading to bond cleavage and signal generation. While specific examples are scarce in the literature, this mechanism holds promise for developing probes with orthogonal reactivity to conventional disulfide systems.

Cyclization with Aldehydes and Acrylates

Addition-Cyclization Cascade Reactions

Probes such as RHI and Cys-AN employ addition-cyclization cascades to enhance selectivity. For example, RHI reacts with cysteine via Michael addition, followed by intramolecular cyclization to form a fluorescent benzothiazole derivative [1]. This two-step mechanism minimizes interference from non-thiol nucleophiles, as the cyclization step is contingent upon initial thiol addition. The resulting fluorescence increase (up to 20-fold) enables precise detection of cysteine at sub-micromolar concentrations [1].

Native Chemical Ligation Approaches

Native chemical ligation (NCL) strategies utilize thiol-mediated reactions to conjugate synthetic peptides or probes. While not directly covered in the provided sources, NCL principles align with cyclization mechanisms, where thiols initiate nucleophilic attack on activated esters or thioesters, facilitating peptide bond formation. This approach could be adapted for probe design to achieve site-specific labeling of cysteine-containing proteins.

Aromatic Substitution-Rearrangement Mechanisms

Certain probes exploit aromatic electrophilic substitution followed by rearrangement to generate fluorescent products. For instance, the DIQ probe undergoes radical nucleophilic substitution with cysteine, leading to a pyridinium intermediate that rearranges into a highly conjugated fluorophore [1]. These mechanisms often involve multi-step pathways that enhance selectivity by requiring specific steric and electronic environments for reactivity.

Fluorescent Probe Design Principles

The development of fluorescent probes for cysteine detection requires careful consideration of fundamental design principles that govern optical signal generation and modulation. These principles form the foundation for creating highly sensitive, selective, and responsive probes for biological applications.

Turn-On Fluorescence Mechanisms

Turn-on fluorescence mechanisms represent one of the most widely employed strategies for cysteine detection due to their excellent signal-to-background ratio and operational simplicity [1] [2]. These probes typically exist in a non-fluorescent or weakly fluorescent state until cysteine binding triggers a dramatic fluorescence enhancement.

The mechanism involves incorporating fluorescence quenching groups that are selectively removed or modified upon cysteine interaction. For instance, probe compounds utilizing 2,4-dinitrobenzenesulfonyl ester recognition units demonstrate remarkable turn-on responses, with fluorescence enhancements reaching up to 52-fold upon cysteine binding [2]. The sensing mechanism involves cysteine-induced cleavage of the quenching group through nucleophilic aromatic substitution, followed by intramolecular rearrangement to release the fluorescent reporter.

Key design considerations for turn-on probes include the selection of appropriate quenching mechanisms, optimization of the recognition unit reactivity, and ensuring sufficient fluorophore brightness after activation. Coumarin-based turn-on probes have demonstrated detection limits as low as 23 nanomolar with excellent water solubility and biocompatibility [2]. The success of these probes stems from their ability to maintain minimal background fluorescence while providing substantial signal enhancement upon target binding.

Ratiometric Fluorescence Strategies

Ratiometric fluorescence strategies offer significant advantages in biological applications by providing internal calibration and reducing artifacts from probe concentration variations, instrument instabilities, and environmental fluctuations [3] [4] [5]. These probes exhibit dual emission wavelengths with characteristic intensity ratio changes upon cysteine binding.

The design principle involves creating probe systems where cysteine interaction causes a shift in the emission spectrum, typically through modulation of intramolecular charge transfer processes or excited-state dynamics. For example, benzothiazole-based near-infrared ratiometric probes demonstrate emission wavelength shifts from 431 nanometers to 710 nanometers upon cysteine addition, enabling quantitative detection through fluorescence intensity ratios [5].

Advanced ratiometric designs incorporate strategic molecular engineering to achieve large emission wavelength separations, minimizing spectral overlap between the two emission bands. This approach has been successfully implemented in probes showing emission shifts exceeding 120 nanometers, with fluorescence intensity ratios changing by factors greater than 36-fold [4] [6]. The ratiometric approach provides enhanced reliability in complex biological environments where absolute fluorescence measurements may be compromised by various interfering factors.

Aggregation-Induced Emission Approaches

Aggregation-induced emission represents a revolutionary approach in fluorescent probe design that addresses the traditional aggregation-caused quenching limitations of conventional fluorophores [7] [8] [9]. These probes exhibit enhanced fluorescence upon molecular aggregation, contrary to typical fluorescence quenching observed in most organic dyes.

The mechanism involves restriction of intramolecular rotation and vibrational motions upon aggregation, which suppresses non-radiative decay pathways and enhances radiative transitions. Tetraphenylethene derivatives have emerged as particularly effective scaffolds for aggregation-induced emission probes, demonstrating exceptional blue shifts of up to 125 nanometers upon cysteine-induced aggregation changes [7].

Recent developments in aggregation-induced emission probes for cysteine detection have achieved detection limits ranging from 6.0 to 84 nanomolar, with rapid response times and excellent selectivity profiles [8] [10]. These probes offer unique advantages in terms of photostability, large Stokes shifts, and resistance to photobleaching, making them particularly suitable for long-term biological imaging applications. The design strategy enables discrimination between different biothiols through differential aggregation responses, providing valuable tools for selective cysteine detection in complex biological matrices.

Optical Signal Transduction Methods

Optical signal transduction methods form the core mechanisms by which cysteine binding events are converted into detectable fluorescence changes. These methods exploit fundamental photophysical processes to achieve sensitive and selective detection.

Photoinduced Electron Transfer

Photoinduced electron transfer represents one of the most effective quenching mechanisms for designing highly sensitive turn-on fluorescent probes [11] [12] [13] [14]. This mechanism involves electron transfer between the excited fluorophore and a quencher group, resulting in fluorescence suppression that can be reversed upon cysteine binding.

The design principle exploits the fact that photoinduced electron transfer efficiency depends critically on the thermodynamic driving force and the spatial arrangement of donor and acceptor components. In cysteine-responsive probes, the electron-withdrawing quencher group is strategically positioned to facilitate efficient electron transfer from the excited fluorophore, resulting in fluorescence quenching [12] [13].

Advanced photoinduced electron transfer probe designs incorporate dual quenching mechanisms, combining photoinduced electron transfer with intramolecular charge transfer processes to achieve extraordinary fluorescence enhancement factors exceeding 3000-fold [13]. These probes demonstrate detection limits as low as 1.4 nanomolar and exhibit excellent selectivity for cysteine over other biothiols through specific recognition mechanisms involving Michael addition and subsequent cyclization reactions.

The success of photoinduced electron transfer-based probes stems from their ability to maintain extremely low background fluorescence while providing dramatic signal enhancement upon target binding. This approach has been successfully applied to two-photon fluorescence imaging applications, enabling deep tissue penetration and reduced photodamage in biological systems [13].

Förster Resonance Energy Transfer

Förster resonance energy transfer provides a powerful mechanism for developing ratiometric fluorescent probes with exceptional sensitivity and spatial resolution [3] [15] [6] [16]. This process involves non-radiative energy transfer between a donor fluorophore and an acceptor chromophore, with efficiency dependent on the inverse sixth power of the intermolecular distance.

The design strategy for cysteine-responsive Förster resonance energy transfer probes involves creating donor-acceptor pairs where cysteine binding modulates the energy transfer efficiency through conformational changes or chemical modifications. Near-infrared Förster resonance energy transfer probes have demonstrated remarkable ratiometric responses, with coumarin donors transferring energy to rhodamine acceptors in a cysteine-dependent manner [3].

Advanced Förster resonance energy transfer probe designs achieve well-separated emission signals with large wavelength shifts exceeding 120 nanometers and fluorescence ratio changes greater than 36-fold [6] [17]. These probes enable fixed excitation wavelength operation while providing dual emission detection, simplifying instrumentation requirements and improving measurement reliability.

The integration of Förster resonance energy transfer with other signal transduction mechanisms, such as intramolecular charge transfer-mediated energy transfer switching, represents a cutting-edge approach for developing highly sophisticated ratiometric probes [6] [17]. This hybrid approach enables unprecedented control over energy transfer processes and provides exceptional discrimination capabilities for biological applications.

Intramolecular Charge Transfer

Intramolecular charge transfer mechanisms enable the development of probes with tunable emission wavelengths and large Stokes shifts through strategic molecular design [5] [18] [19]. These mechanisms involve charge redistribution within molecules upon photoexcitation, typically from electron-donating groups to electron-accepting moieties.

The design principle exploits the sensitivity of intramolecular charge transfer processes to molecular environment and structural modifications. Cysteine binding can modulate charge transfer efficiency through direct chemical modification of donor or acceptor groups, resulting in characteristic spectral changes [18] [19]. Benzothiazole-based probes utilizing intramolecular charge transfer mechanisms demonstrate emission wavelength shifts from blue to near-infrared regions upon cysteine binding.

Strategic molecular engineering of donor-π-acceptor systems enables precise control over intramolecular charge transfer characteristics [20]. These designs incorporate julolidine electron donors, quinoline electron acceptors, and π-conjugated bridges to achieve near-infrared emission with large Stokes shifts exceeding 268 nanometers. The resulting probes demonstrate exceptional sensitivity with detection limits as low as 24 nanomolar and excellent photostability for biological imaging applications.

The integration of intramolecular charge transfer mechanisms with recognition units enables selective cysteine detection through specific chemical reactions that modulate charge transfer efficiency. This approach provides powerful tools for developing both turn-on and ratiometric fluorescent probes with tailored spectral properties [5] [21].

Excited-State Intramolecular Proton Transfer

Excited-state intramolecular proton transfer represents a unique photochemical process that enables the development of fluorescent probes with exceptionally large Stokes shifts and environmental sensitivity [1] [22] [23] [24]. This mechanism involves ultrafast proton transfer in the excited state, typically occurring within picoseconds, resulting in dramatic spectral changes.

The fundamental process involves four-level photochemistry where initial photoexcitation of the enol form leads to rapid proton transfer to generate the excited keto form, which subsequently emits at significantly red-shifted wavelengths [23]. This mechanism inherently provides large Stokes shifts typically exceeding 200 nanometers, effectively eliminating self-reabsorption and inner filter effects.

Excited-state intramolecular proton transfer-based cysteine probes exploit the sensitivity of the proton transfer process to molecular environment and structural modifications [22] [24]. Strategic incorporation of recognition units that modulate intramolecular hydrogen bonding patterns upon cysteine binding enables selective fluorescence activation. For example, acrylate-masked excited-state intramolecular proton transfer probes demonstrate restoration of the proton transfer process upon cysteine-induced acrylate removal, resulting in characteristic spectral changes [24].

Advanced excited-state intramolecular proton transfer probe designs achieve detection limits ranging from 8.82 to 19 nanomolar with excellent selectivity for cysteine over homocysteine and glutathione [22] [24]. These probes demonstrate rapid response times and high fluorescence quantum yields in hydrophobic environments, making them particularly suitable for cellular imaging applications. The large Stokes shifts inherent to excited-state intramolecular proton transfer mechanisms provide exceptional signal-to-background ratios and minimize interference from biological autofluorescence.

Spectral Optimization Strategies

Spectral optimization strategies are crucial for developing fluorescent probes with enhanced performance characteristics, including improved tissue penetration, reduced biological interference, and enhanced detection sensitivity.

Near-Infrared Probe Development

Near-infrared fluorescent probes represent a critical advancement in biological imaging applications due to their ability to penetrate deep into tissues while minimizing interference from biological autofluorescence [25] [26] [27] [28]. The near-infrared spectral window, typically spanning 700-900 nanometers, offers optimal conditions for in vivo applications.

The development of near-infrared cysteine probes involves strategic molecular design incorporating extended π-conjugation systems, donor-acceptor architectures, and optimized electronic structures [20] [29] [28]. Hemicyanine-based frameworks have proven particularly effective, demonstrating emission wavelengths extending beyond 700 nanometers with excellent quantum yields and photostability.

Advanced near-infrared probe designs achieve remarkable spectral properties, including emission wavelengths up to 830 nanometers with extra-large Stokes shifts exceeding 300 nanometers [29]. These probes demonstrate exceptional sensitivity with detection limits as low as 22 nanomolar and rapid response times suitable for real-time biological monitoring. The incorporation of specific recognition mechanisms ensures high selectivity for cysteine while maintaining compatibility with complex biological environments.

Dual-channel near-infrared probes represent a sophisticated approach enabling simultaneous multicolor imaging with distinct emission wavelengths at 540 and 735 nanometers [25]. These systems provide enhanced analytical capabilities through ratiometric detection while maintaining the advantages of near-infrared excitation and emission.

Large Stokes Shift Engineering

Large Stokes shift engineering addresses fundamental challenges in fluorescence detection by minimizing self-reabsorption, reducing inner filter effects, and improving signal-to-background ratios [22] [20] [29] [30]. Strategic molecular design enables Stokes shifts exceeding 200 nanometers through optimized photophysical processes.

The engineering approach involves several complementary strategies, including excited-state intramolecular proton transfer mechanisms, intramolecular charge transfer processes, and aggregation-induced emission phenomena [23] [20]. Donor-π-acceptor molecular architectures incorporating julolidine donors and quinoline acceptors demonstrate Stokes shifts up to 268 nanometers with near-infrared emission [20].

Exceptional examples of large Stokes shift probes achieve spectral separations exceeding 300 nanometers through optimized xanthene hybrid systems [29]. These designs incorporate chlorine-substituted tetrahydro-acridine components that serve dual functions as high cysteine-reactive sites and water-soluble groups, resulting in probes with extraordinary spectral properties and biological compatibility.

The integration of large Stokes shift characteristics with specific recognition mechanisms enables the development of highly selective cysteine probes with minimal spectral interference [30]. Red-emitting probes with 160-nanometer Stokes shifts demonstrate excellent performance in cellular imaging applications while maintaining high selectivity for cysteine over related biothiols.

Quantum Yield Enhancement Approaches

Quantum yield enhancement represents a fundamental strategy for improving fluorescent probe sensitivity and detection performance [31] [32] [33]. These approaches focus on maximizing the ratio of emitted to absorbed photons through optimized molecular design and photophysical engineering.

Plasmonic enhancement techniques demonstrate remarkable quantum yield improvements, with enhancement factors reaching three orders of magnitude for probes with initially low quantum yields [31]. Gold nanorod-based enhancement systems enable single-molecule detection of fluorophores with quantum yields as low as 10^-4, expanding the range of applicable probe designs.

Nanodomain-enhanced fluorescent systems achieve exceptional quantum yields through strategic molecular confinement approaches [33]. Triphenylamine-based donor-π-acceptor molecules encapsulated within polystyrene nanospheres demonstrate quantum yield enhancement from 88.84% to 98.21%, representing near-optimal fluorescence efficiency.

Molecular design strategies for intrinsic quantum yield enhancement focus on minimizing non-radiative decay pathways through structural rigidification, optimized electronic configurations, and strategic substitution patterns [32] [34]. Near-infrared probes incorporating these principles achieve quantum yields exceeding 40% while maintaining excellent selectivity and biological compatibility.

The optimization of quantum yield enhancement involves careful consideration of molecular environment effects, aggregation phenomena, and excited-state dynamics. Advanced probe designs achieve the optimal balance between high quantum yields, large Stokes shifts, and selective recognition capabilities, resulting in exceptional overall performance for biological applications [32] [34].